![molecular formula C13H22N4OS B4120499 N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4120499.png)
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Overview
Description
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as ETU, is a chemical compound that has been widely used in scientific research. ETU is a thiourea derivative that has been found to have numerous biological activities, including antitumor, antiviral, and antifungal properties.
Scientific Research Applications
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been extensively studied for its biological activities. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, and antifungal activity against Candida albicans.
Mechanism of Action
The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood. However, it has been suggested that N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are involved in cancer cell invasion and metastasis. Additionally, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to induce the expression of heat shock proteins (HSPs), which play a critical role in protecting cells from stress-induced damage.
Advantages and Limitations for Lab Experiments
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has several advantages and limitations for lab experiments. Its antitumor, antiviral, and antifungal properties make it a useful tool for studying the biological activities of cancer cells and viruses. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea. One area of research is the development of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea, which could lead to the development of new cancer therapies. Additionally, the antiviral and antifungal properties of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea could be further explored for the development of new antiviral and antifungal drugs.
properties
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-4-17-10(3)12(9(2)16-17)15-13(19)14-8-11-6-5-7-18-11/h11H,4-8H2,1-3H3,(H2,14,15,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINYZWQFEZGMCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=S)NCC2CCCO2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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